molecular formula C9H9IO2 B1604200 5-Iodo-2,4-dimethylbenzoic acid CAS No. 742081-03-4

5-Iodo-2,4-dimethylbenzoic acid

Cat. No. B1604200
M. Wt: 276.07 g/mol
InChI Key: VBULVYTZMDVWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08362236B2

Procedure details

Commercially available 2,4-dimethylbenzoic acid (6.6 g, 44.0 mmol), iodine (12.1 g, 47.8 mmol), and sodium periodate (4.38 g, 22.1 mmol) were placed in a reaction vessel, and acetic acid (60 ml), anhydrous acetic acid (3 ml), and sulfuric acid (0.75 g) were added thereto. The resulting mixture was stirred at 105° C. for 6 hours. The reaction solution was poured into water (300 ml). The resulting insoluble material was isolated by filtration, washed with water (500 ml), and then dissolved in ethyl acetate (400 ml). The obtained solution was washed sequentially with 5% aqueous sodium thiosulfate solution (100 ml) and saturated sodium chloride solution (200 ml). Then, the solution was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting solid material was recrystallized with a 2:1 mixture of ethanol and water (450 ml) to yield 5-iodo-2,4-dimethylbenzoic acid (9.1 g, 75%) as needle crystals.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].II.[I:14]([O-])(=O)(=O)=O.[Na+].S(=O)(=O)(O)O>O.C(O)(=O)C>[I:14][C:8]1[C:9]([CH3:11])=[CH:10][C:2]([CH3:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
12.1 g
Type
reactant
Smiles
II
Name
Quantity
4.38 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.75 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 105° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting insoluble material was isolated by filtration
WASH
Type
WASH
Details
washed with water (500 ml)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (400 ml)
WASH
Type
WASH
Details
The obtained solution was washed sequentially with 5% aqueous sodium thiosulfate solution (100 ml) and saturated sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid material was recrystallized with a 2:1 mixture of ethanol and water (450 ml)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
IC=1C(=CC(=C(C(=O)O)C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 149.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.